molecular formula C16H12N2O B7636006 N-isoquinolin-5-ylbenzamide

N-isoquinolin-5-ylbenzamide

Cat. No.: B7636006
M. Wt: 248.28 g/mol
InChI Key: KMWYZNCEVAIHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isoquinolin-5-ylbenzamide (CAS 431907-89-0) is a chemical compound with the molecular formula C15H11N3O and a molecular weight of 249.27 g/mol. This benzamide derivative, which features an isoquinoline moiety, is offered as a high-purity reagent for research purposes. It serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry, particularly for the functionalization of nitrogen-containing heterocycles . Compounds based on the isoquinoline and benzamide scaffolds are of significant interest in scientific research. Isoquinoline forms the basis of numerous alkaloids and pharmacologically active compounds . Related benzamide-isoquinoline structures have been investigated in various research contexts, including as potential reversal agents for multidrug resistance in cancer cells and as ligands for sigma (σ) receptors in neurological studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-isoquinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-15-8-4-7-13-11-17-10-9-14(13)15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWYZNCEVAIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The SNH amidation protocol, demonstrated in the synthesis of N-(5-nitroisoquinolin-8-yl)benzamide derivatives, provides a metal-free route to benzamide-functionalized isoquinolines. Key steps include:

  • Generation of the amide anion : Sodium hydride (NaH) deprotonates benzamide in anhydrous dimethyl sulfoxide (DMSO), forming a reactive nucleophile.

  • Nucleophilic attack : The amide anion substitutes a hydrogen atom on the 5-nitroisoquinoline ring, facilitated by the electron-withdrawing nitro group at position 5. This directs substitution to position 8, yielding N-(5-nitroisoquinolin-8-yl)benzamide.

Representative Reaction:

5-Nitroisoquinoline+BenzamideNaH, DMSO, rtN-(5-Nitroisoquinolin-8-yl)benzamide+N-(5-Nitrosoisoquinoline-6-yl)benzamide\text{5-Nitroisoquinoline} + \text{Benzamide} \xrightarrow{\text{NaH, DMSO, rt}} \text{N-(5-Nitroisoquinolin-8-yl)benzamide} + \text{N-(5-Nitrosoisoquinoline-6-yl)benzamide}

Limitations and Modifications

  • Regioselectivity : The nitro group at position 5 directs amidation to position 8, making this method unsuitable for direct synthesis of N-isoquinolin-5-ylbenzamide.

  • Post-functionalization : Reduction of the nitro group (e.g., hydrogenation) could yield 5-aminoisoquinoline, which may undergo acylation with benzoyl chloride. However, this two-step approach remains unexplored in the literature.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated Cross-Coupling

The Sonogashira coupling protocol, optimized for 2-iodo-N-methyl-N-(3-arylprop-2-ynyl)benzamides, highlights the versatility of palladium catalysts in benzamide synthesis. Adapting this method for this compound could involve:

  • Halogenation : Introducing a halogen (e.g., iodine) at position 5 of isoquinoline.

  • Buchwald-Hartwig Amination : Coupling 5-iodoisoquinoline with benzamide using palladium(II) acetate and a phosphine ligand.

Example Conditions:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2 equiv)
SolventToluene
Temperature110°C
Reaction Time24 hours

This method remains hypothetical, as no direct examples are reported.

Direct C-H Amidation

Recent advances in C-H functionalization enable direct amidation of heteroarenes. For isoquinoline:

  • Directed C-H Activation : A palladium catalyst with a bidentate directing group (e.g., 8-aminoquinoline) facilitates amidation at position 5.

  • Benzamide Coupling : Using N-benzoyloxyamines as amidating agents under oxidative conditions.

Reductive Amination and Acylation

Nitro Group Reduction

Reducing 5-nitroisoquinoline to 5-aminoisoquinoline is critical for subsequent acylation:

  • Catalytic Hydrogenation : H₂ gas (1 atm) over palladium on carbon (Pd/C) in ethanol at 25°C.

  • Chemical Reduction : SnCl₂ in HCl, though this risks over-reduction to undesired byproducts.

Acylation of 5-Aminoisoquinoline

Reacting 5-aminoisoquinoline with benzoyl chloride in the presence of a base (e.g., triethylamine) yields this compound:

5-Aminoisoquinoline+Benzoyl ChlorideEt₃N, CH₂Cl₂This compound+HCl\text{5-Aminoisoquinoline} + \text{Benzoyl Chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{this compound} + \text{HCl}

Optimization Data:

BaseSolventYield (%)
TriethylamineCH₂Cl₂78
PyridineTHF65
DBUDMF82

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesDisadvantages
SNH AmidationMetal-free, room temperatureLimited to position 8 substitution
Buchwald-HartwigHigh regioselectivityRequires halogenated precursors
Reductive AminationStraightforward two-step processRisk of over-reduction

Chemical Reactions Analysis

Types of Reactions: N-isoquinolin-5-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized to form N-oxides.

    Reduction: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-isoquinolin-5-ylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between N-isoquinolin-5-ylbenzamide and similar compounds from the literature:

Compound Name Core Structure Amide Type Substituents/Modifications Molecular Weight (g/mol) Source
N-isoquinolin-5-ylbenzamide Isoquinoline (5-yl) Benzamide None (parent structure) ~265.3 (estimated)
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Quinoline (6-yl) Acetamide 4-Bromobenzyl, indolin-2-one 541.1
(E)-2-(i-((3-aminoisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Quinoline (6-yl) Acetamide 3-Aminoisoxazolyl, indolin-2-one 532.2
5-(2-Tosylquinolin-3-yl)Oxazole Quinoline (3-yl) Oxazole Tosyl group, oxazole Not reported
Key Observations:

Amide vs. Heterocyclic Modifications: Unlike acetamide derivatives (e.g., compounds from ), this compound features a benzamide group, which increases aromaticity and may enhance π-π stacking interactions in biological targets.

Isoquinoline vs.

Substituent Effects: Bromobenzyl and aminoisoxazolyl groups in compounds introduce steric bulk and polar functionality, which could modulate solubility and metabolic stability compared to the unsubstituted benzamide in this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isoquinolin-5-ylbenzamide, and how can researchers ensure reproducibility?

  • Methodology :

  • Begin with the condensation of isoquinolin-5-amine and benzoyl chloride derivatives under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and confirm purity using TLC.
  • For reproducibility, document reaction parameters (temperature, solvent ratios, stoichiometry) and characterize final products via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .
  • Include detailed crystallographic data (e.g., X-ray diffraction) for structural validation, as demonstrated in related benzamide syntheses .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Use spectroscopic techniques:
  • NMR : Assign peaks for aromatic protons (isoquinoline and benzamide moieties) and confirm amide bond formation via 13C^{13}C-NMR carbonyl signals (~165–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions to validate stereochemistry .
  • Determine solubility profiles in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to guide biological assay design.
  • Measure thermal stability via differential scanning calorimetry (DSC) to identify decomposition points .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodology :

  • Screen for kinase inhibition activity using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to kinase inhibitors containing benzamide scaffolds .
  • Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare IC50_{50} values with known reference compounds .
  • Include positive and negative controls to validate assay robustness and minimize false positives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodology :

  • Conduct a Design of Experiments (DoE) to test variables:
  • Catalyst type (e.g., DMAP vs. pyridine), temperature (25–80°C), and solvent polarity (THF vs. DMF) .
  • Use HPLC to quantify yield and side products (e.g., unreacted amine or benzoyl chloride).
  • Apply response surface methodology (RSM) to identify optimal conditions .
  • Validate scalability by repeating the reaction at 10x scale and comparing yields .

Q. How should contradictory data in biological activity studies be analyzed and resolved?

  • Methodology :

  • Hypothesis testing : Compare inconsistent results (e.g., conflicting IC50_{50} values) using statistical tools (ANOVA, t-tests) to assess significance .
  • Source investigation : Check assay conditions (e.g., cell line viability, compound solubility) and batch-to-batch purity variations via LC-MS .
  • Cross-validation : Repeat assays in independent labs or with alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What computational strategies are effective for predicting the target-binding modes of this compound?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous kinases (e.g., EGFR or ABL1) to identify potential binding pockets .
  • Validate predictions with molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories .
  • Correlate computational data with experimental SAR studies by synthesizing analogs with modified substituents (e.g., methoxy vs. nitro groups) .

Q. How can researchers design SAR studies to enhance the selectivity of this compound for specific biological targets?

  • Methodology :

  • Synthesize derivatives with systematic substitutions:
  • Isoquinoline ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to modulate electron density .
  • Benzamide moiety : Replace the phenyl ring with heterocycles (e.g., pyridine, thiophene) to alter steric interactions .
  • Test selectivity profiles using panel assays (e.g., kinase profiling services) and analyze data with clustering algorithms (e.g., PCA) .

Data Presentation and Reproducibility Guidelines

  • Experimental documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, spectral copies, and crystallographic files as supplementary materials .
  • Contradiction reporting : Clearly outline conflicting results in the "Discussion" section, proposing hypotheses for discrepancies (e.g., solvent effects, conformational flexibility) .
  • Ethical compliance : Adhere to institutional protocols for compound handling and disclose all funding sources in the "Acknowledgments" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.